Methyl 3-cyano-1H-pyrrole-2-carboxylate Methyl 3-cyano-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528541
InChI: InChI=1S/C7H6N2O2/c1-11-7(10)6-5(4-8)2-3-9-6/h2-3,9H,1H3
SMILES: COC(=O)C1=C(C=CN1)C#N
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol

Methyl 3-cyano-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC13528541

Molecular Formula: C7H6N2O2

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-cyano-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
IUPAC Name methyl 3-cyano-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C7H6N2O2/c1-11-7(10)6-5(4-8)2-3-9-6/h2-3,9H,1H3
Standard InChI Key NPPZXZIAOIGBAX-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CN1)C#N
Canonical SMILES COC(=O)C1=C(C=CN1)C#N

Introduction

Methyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring structure with a cyano group at the 3-position and an ester group at the 2-position. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its versatility in chemical modifications and potential biological activities.

Synthesis Methods

The synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyanoacetamide derivative with a suitable aldehyde in the presence of a base can lead to the formation of the pyrrole ring.

Chemical Reactions and Applications

Methyl 3-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

  • Reduction: The cyano group can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.

These reactions make it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Comparison with Similar Compounds

Methyl 3-cyano-1H-pyrrole-2-carboxylate is distinct from other pyrrole derivatives due to its specific functional groups. For instance, Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate contains an amino group at the 3-position and a cyano group at the 4-position, which provides different reactivity and biological activity profiles compared to Methyl 3-cyano-1H-pyrrole-2-carboxylate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator